molecular formula C10H18N2O3 B2387666 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid CAS No. 956434-96-1

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid

Cat. No.: B2387666
CAS No.: 956434-96-1
M. Wt: 214.265
InChI Key: VJZINYIGTFCCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbamoyl group attached to an amino acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid typically involves the reaction of cyclopropyl isocyanate with 4-methylpentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylcarbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
  • 2-(Cyclopropylcarbamoylamino)-4-ethylpentanoic acid
  • 2-(Cyclopropylcarbamoylamino)-4-propylpentanoic acid

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZINYIGTFCCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.